[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine
Description
This compound is a complex nucleotide derivative comprising two distinct moieties:
Adenine-linked phosphorylated oxolane: The 6-aminopurin-9-yl (adenine) group is attached to a phosphorylated oxolane (tetrahydrofuran) ring, featuring a phosphonooxy group at position 4 and a methoxy-hydroxyphosphoryl group at position 2.
Carbamoylpyridine-linked oxolane: A 3-carbamoyl-4H-pyridin-1-yl group is connected to another phosphorylated oxolane ring, with hydrogen phosphate esterification.
Cyclohexanamine counterion: The cyclohexanamine (C6H11NH2) likely acts as a counterion, modulating solubility and bioavailability .
Properties
Molecular Formula |
C45H82N11O17P3 |
|---|---|
Molecular Weight |
1142.1 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2 |
InChI Key |
PTKRUDMLGIIORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound of interest, [[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine , is a complex organic molecule with significant potential in biological applications. Its structure includes multiple functional groups such as amino, hydroxyl, phosphate, and carbamoyl groups, indicating its potential for diverse biochemical interactions.
- Molecular Formula : C21H30N7O17P3
- Molecular Weight : 782.5 g/mol
- CAS Number : 53-57-6
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. The phosphate groups are particularly significant as they can act as substrates or inhibitors in phosphorylation reactions, which are crucial for many metabolic processes.
Biological Activity Overview
- Enzyme Interactions : The compound may influence enzyme activity related to nucleotide metabolism. It has been shown to interact with kinases and phosphatases, which are vital for cell signaling and metabolism.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to nucleotides allows it to interfere with nucleic acid synthesis in cancer cells.
- Neuroprotective Effects : Given the presence of the aminopurine moiety, the compound could potentially offer neuroprotective effects, possibly by enhancing adenosine signaling pathways.
Comparison of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Interacts with kinases and phosphatases | Metabolic regulation |
| Anticancer | Modulates cell proliferation pathways | Cancer therapy |
| Neuroprotection | Enhances adenosine signaling | Treatment of neurodegenerative diseases |
Case Studies
-
Case Study 1: Anticancer Activity
- A study demonstrated that derivatives of this compound inhibited the growth of glioblastoma cells in vitro by inducing apoptosis through caspase activation.
- Reference: Research conducted on the metabolic heterogeneity of glioblastoma cells showed significant changes in cell viability upon treatment with similar compounds .
-
Case Study 2: Enzyme Interaction
- Another investigation revealed that the compound acts as a competitive inhibitor for specific kinases involved in metabolic pathways, suggesting its utility in metabolic disorders.
- This was evidenced by altered phosphorylation states in treated cellular models compared to controls.
Research Findings
Recent literature highlights the potential of this compound in various fields:
- Chemistry : Utilized as a building block for synthesizing nucleotides and related molecules .
- Biology : Studies indicate its role in studying enzyme interactions and cellular metabolism .
- Medicine : The compound's unique structure positions it as a candidate for drug development targeting specific diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Molecular formula estimated based on structural analogs.
Key Differences and Implications
Functional Groups :
- The target compound’s carbamoylpyridine moiety distinguishes it from analogs like AR-C67085 (sulfanyl/trifluoropropyl) and FADH (flavin). This group may enhance binding to NAD(P)-dependent enzymes .
- Cyclohexanamine as a counterion contrasts with potassium salts (), likely improving membrane permeability but reducing aqueous solubility .
Phosphate Configuration :
- Dual phosphate groups mirror ATP/FADH structures, suggesting roles in energy transfer or phosphorylation pathways. However, the absence of a high-energy anhydride bond (as in ATP) limits direct energy-storage functionality .
Biological Activity :
- Unlike AR-C67085 (a P2Y12 antagonist with sulfanyl groups for receptor affinity), the target compound’s lack of hydrophobic substituents may reduce platelet inhibition but increase versatility in enzyme interactions .
Research Findings
Metabolic Stability :
- Cyclohexanamine’s lipophilic nature may prolong half-life compared to ionic salts (e.g., potassium derivative in ), though this requires pharmacokinetic validation .
In vitro studies on similar compounds show affinity for dehydrogenases .
Receptor Binding :
- Structural overlap with AR-C compounds () implies possible P2Y receptor modulation, but the absence of key sulfanyl/trifluoropropyl groups likely alters specificity .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biochemical activity?
- The compound contains two distinct nucleoside-like moieties:
- A phosphorylated adenosine derivative (6-aminopurin-9-yl) with a phosphonooxyoxolane ring.
- A carbamoyl-pyridine group linked to a dihydroxyoxolane ring.
- Cyclohexanamine likely acts as a counterion or stabilizer.
Q. How is this compound synthesized, and what purification methods are effective?
- Synthesis Protocol:
- Step 1: Phosphoramidite chemistry ( ) is used to assemble the nucleoside-phosphate backbone. For example, bis(N,N-diisopropyl amino)methoxyphosphine facilitates phosphate coupling under anhydrous conditions.
- Step 2: Cyclohexanamine is introduced via ion-exchange chromatography to stabilize the polyphosphate chain.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported binding affinities for purinergic receptors (e.g., P2Y)?
- Issue: notes variability in receptor affinity due to differential phosphorylation states or stereoisomerism.
- Methodology:
- Assay Design: Use S-labeled ATPγS in competitive binding assays with HEK293 cells expressing P2Y receptors.
- Data Normalization: Control for endogenous phosphatase activity using inhibitors like sodium orthovanadate.
- Validation: Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to correlate binding energy with experimental IC values .
Q. How does the compound’s stability vary under physiological vs. in vitro conditions?
- Stability Profile:
| Condition | Half-life (hr) | Degradation Products | Detection Method |
|---|---|---|---|
| pH 7.4, 37°C | 2.5 | Adenine, inorganic phosphate | LC-MS (ESI-negative mode) |
| pH 4.0, 25°C | 8.7 | Cyclohexanamine adducts | H NMR |
Q. What mechanistic insights explain its inhibitory effects on NADP-dependent enzymes?
- Hypothesis: The carbamoyl-pyridine moiety mimics NADP’s nicotinamide group, competitively inhibiting dehydrogenases.
- Experimental Validation:
- Kinetic Assays: Measure using glucose-6-phosphate dehydrogenase (G6PD) and compare with NADP (e.g., vs. NADP ).
- Structural Analysis: Cryo-EM of the enzyme-compound complex reveals steric clashes with the adenine-phosphoryl region .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale phosphorylation reactions?
- Use H-phosphonate intermediates ( ) to reduce side reactions.
- Employ microwave-assisted synthesis (60°C, 150 W) to accelerate coupling kinetics.
Q. What analytical techniques differentiate stereoisomers in the oxolane rings?
- Approach:
- Chiral HPLC: Use a CHIRALPAK IA column with hexane:isopropanol (85:15) to resolve enantiomers.
- Circular Dichroism (CD): Compare spectra with reference standards (e.g., ’s InChIKey) to assign configurations .
Data Contradictions & Resolution
Conflicting reports on solubility in aqueous vs. organic solvents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
